Product packaging for Benzofuro[3,2-c]pyridin-1(2h)-one(Cat. No.:CAS No. 26956-45-6)

Benzofuro[3,2-c]pyridin-1(2h)-one

Cat. No.: B12026314
CAS No.: 26956-45-6
M. Wt: 185.18 g/mol
InChI Key: FKJHCAUIXAAMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuro[3,2-c]pyridin-1(2h)-one is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO2 B12026314 Benzofuro[3,2-c]pyridin-1(2h)-one CAS No. 26956-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26956-45-6

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2H-[1]benzofuro[3,2-c]pyridin-1-one

InChI

InChI=1S/C11H7NO2/c13-11-10-7-3-1-2-4-8(7)14-9(10)5-6-12-11/h1-6H,(H,12,13)

InChI Key

FKJHCAUIXAAMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CNC3=O

Origin of Product

United States

Significance of Fused Pyridinone and Benzofuran Systems in Chemical Biology

The fusion of pyridinone and benzofuran (B130515) ring systems results in a molecular architecture with significant potential in chemical biology. Both parent heterocycles are independently recognized as "privileged structures," meaning they are capable of binding to a variety of biological targets.

Benzofuran Scaffold: The benzofuran nucleus is a cornerstone in the development of a wide array of pharmacologically active compounds. nih.govnih.gov It is a key structural component in numerous natural products and synthetic drugs. nih.govrsc.org Derivatives of benzofuran have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, antiviral, and antioxidant properties. nih.govnih.govbohrium.com The versatility of the benzofuran moiety makes it a valuable scaffold for medicinal chemists in the design of new therapeutic agents. rsc.orgbohrium.com For instance, certain benzofuran derivatives act as enzyme inhibitors or activators, while others function as receptor agonists or antagonists. bohrium.com

Pyridinone Scaffold: Pyridinone-containing compounds are also prominent in medicinal chemistry, exhibiting a wide range of pharmacological effects such as antitumor, antimicrobial, and anti-inflammatory activities. nih.gov The pyridinone structure can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets. nih.gov This characteristic, combined with the ability to readily modify its physicochemical properties, makes the pyridinone scaffold a valuable component in drug design, including in areas like kinase inhibition. nih.govacs.org Fused pyridine (B92270) systems are ubiquitous in medicinal research and are components of drugs for treating infections and cancer. nih.gov

The combination of these two pharmacologically significant scaffolds into a single, rigid tricyclic system like Benzofuro[3,2-c]pyridin-1(2H)-one creates a unique chemical entity. Researchers have explored related fused systems, such as benzofuro[3,2-c]pyridines, for their potential to interact with α1 and α2 adrenoceptors and as ligands for transition metal complexes with potential biological activity. semanticscholar.orgresearchgate.net

Overview of Benzofuro 3,2 C Pyridin 1 2h One in Academic Research Context

Established Synthetic Routes to the this compound Core

Synthesis via Cyclization of (E)-3-(1-Benzofuran-2-yl)propenoic Acid Azides

A foundational method for the synthesis of this compound involves the cyclization of an acid azide precursor. researchgate.net This process begins with the preparation of (E)-3-(1-Benzofuran-2-yl)propenoic acid, which is synthesized from 1-benzofuran-2-carbaldehyde through a Doebner condensation. researchgate.net The resulting propenoic acid is then converted into the corresponding acid azide. researchgate.net

The crucial step in forming the pyridinone ring is the thermal cyclization of the (E)-3-(1-Benzofuran-2-yl)propenoic acid azide. researchgate.net Heating the azide in a high-boiling solvent such as diphenyl ether facilitates a Curtius rearrangement, followed by an intramolecular cyclization to yield the target this compound. researchgate.net This compound can be further aromatized to generate the corresponding chloro-derivative, which can then be reduced to the parent nih.govbenzofuro[3,2-c]pyridine. researchgate.net

Starting MaterialReagents and ConditionsProductYield (%)
(E)-3-(1-Benzofuran-2-yl)propenoic acid1. (COCl)₂, Benzene (B151609), rt, 2h; 2. NaN₃, Acetone/H₂O, 0°C, 30 min(E)-3-(1-Benzofuran-2-yl)propenoic acid azide82.6
(E)-3-(1-Benzofuran-2-yl)propenoic acid azideDiphenyl ether, heat nih.govThis compound65

Thermolysis of Enyne−Isocyanates

Another established route involves the thermolysis of specifically substituted enyne-isocyanates. nih.gov This method relies on the thermal cycloaromatization of the enyne-isocyanate to generate a reactive O,4-didehydro-2-hydroxypyridine intermediate. nih.govresearchgate.net The nature of the substituent on the alkyne terminus dictates the subsequent reaction pathway of this intermediate, which can behave as a biradical or a zwitterion. nih.govresearchgate.net

For the synthesis of this compound, an enyne-isocyanate bearing a 3-methoxypropyl substituent is utilized. nih.gov The cycloaromatized adduct in this case is best described as a zwitterionic intermediate, which then undergoes an intramolecular reaction to form the final product. nih.gov This approach highlights the versatility of enyne-isocyanate chemistry in constructing complex heterocyclic systems.

Enyne-Isocyanate SubstituentIntermediate TypeProduct
3-methoxypropylZwitterionicThis compound

Tandem Heterocyclization Approaches

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent an efficient strategy for building complex molecules. While specific tandem reactions leading directly to the unsubstituted this compound are part of broader synthetic strategies, the principles are well-established in the synthesis of related fused heterocycles. These reactions often involve the strategic combination of starting materials that undergo a cascade of cyclization and condensation steps to rapidly assemble the target framework.

Advanced Synthetic Strategies for Analogous Benzofuro-Fused Pyridine Systems

Metal-Free One-Pot Domino Reactions for Benzofuro[2,3-c]pyridines

Recent advancements in synthetic methodology have led to the development of metal-free, one-pot domino reactions for the construction of benzofuro[2,3-c]pyridines, which are structural isomers of the [3,2-c] system. researchgate.netrsc.orgrsc.org This efficient method involves a three-component reaction between easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium (B1175870) acetate (B1210297). researchgate.netrsc.org

In this domino sequence, both the furan (B31954) and pyridine rings of the tricyclic system are formed in a single operation. researchgate.netrsc.org The reaction proceeds under clean and efficient conditions, and a key advantage is that it often does not require column chromatography for purification, making it an attractive and practical synthetic route. researchgate.net The proposed mechanism involves the initial formation of an intermediate which then undergoes condensation with ammonia (B1221849) (from ammonium acetate) and subsequent cyclization and oxidation to yield the stable, π-conjugated benzofuro[2,3-c]pyridine product. rsc.org

Reactant 1Reactant 2Reactant 3ConditionsProduct
2-Hydroxychalconesα-Bromo ketonesAmmonium acetateRefluxing ethanolFunctionalized Benzofuro[2,3-c]pyridines

Copper-Catalyzed Tandem Reactions for Benzofuro[3,2-c]quinolin-6(5H)-ones

For the synthesis of the related benzofuro[3,2-c]quinolin-6(5H)-one system, a copper-catalyzed intramolecular tandem reaction has been developed. nih.gov This method utilizes methyl 2-[2-(2-bromophenyl)acetamido]benzoates as substrates and proceeds via an acylation/O-arylation sequence under mild conditions. nih.gov

The optimal catalytic system for this transformation consists of copper(I) iodide (CuI), 1,10-phenanthroline (B135089) as a ligand, and potassium carbonate (K₂CO₃) as the base, in dimethyl sulfoxide (B87167) (DMSO) as the solvent. nih.gov This reaction demonstrates a broad substrate scope, tolerating various functional groups such as halo, electron-withdrawing, and electron-donating groups on the phenyl moieties, and consistently produces high yields of the desired benzofuro[3,2-c]quinolin-6(5H)-ones. nih.gov A significant advantage of this method is that the products can often be purified by simple precipitation and recrystallization, avoiding the need for chromatographic separation. nih.gov

SubstrateCatalyst SystemConditionsProduct Yield (%)
Methyl 2-[2-(2-bromophenyl)acetamido]benzoatesCuI, 1,10-phenanthroline, K₂CO₃DMSO, 70 °C, 16 h84–99

Dearomative Cycloaddition Reactions for Benzofuro[3,2-b]indol-3-one Derivatives

A notable synthetic strategy for constructing complex heterocyclic systems involves the dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans. dntb.gov.uacitedrive.commdpi.comnih.gov This method has proven effective for producing a range of benzofuro[3,2-b]indol-3-one derivatives with high efficiency. dntb.gov.uacitedrive.commdpi.comnih.gov

The reaction proceeds under mild conditions and is distinguished by its excellent yields, which can reach up to 98%, and perfect diastereoselectivities (in all reported cases, >20:1 dr). dntb.gov.uacitedrive.commdpi.com This marks the first documented instance of an N-triggered dearomative (3 + 2) cycloaddition involving 2-nitrobenzofurans. citedrive.comnih.gov The versatility of this protocol is highlighted by its successful application in scale-up synthesis and various derivatizations, indicating significant potential for synthetic applications. dntb.gov.uamdpi.com

The reaction's good adaptability with different para-quinamines allows for the creation of a diverse series of benzofuro[3,2-b]indol-3-one derivatives. mdpi.com A proposed reaction mechanism accounts for the observed outcomes. dntb.gov.uamdpi.com This approach represents a significant advancement in the synthesis of polycyclic frameworks by fusing hydroindoline-5-one and 2,3-dihydrobenzofuran (B1216630) cores. mdpi.com

To demonstrate its practicality, a scale-up preparation was performed using 5.0 mmol of the reactants under standard conditions, which generated the product in a 92% isolated yield with a diastereomeric ratio greater than 20:1. mdpi.com Further transformation of the resulting product, such as selective reduction of the carbonyl group with sodium borohydride, proceeds with high yield (95%) and maintains the high diastereoselectivity. mdpi.com

Pictet–Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

A semi-one-pot method utilizing the Pictet-Spengler reaction has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govresearchgate.net This approach is based on the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.govresearchgate.net This method provides a direct route to a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgnih.gov

The success of the reaction is influenced by the electronic nature of the substituents on the starting benzaldehydes. researchgate.net Aldehydes containing electron-donating groups tend to produce the desired products in significantly higher yields compared to those with electron-withdrawing groups. researchgate.net

Two primary methods, Method A and Method B, have been outlined for this synthesis. beilstein-journals.org In Method A, the reaction is performed on a 1.0 mmol scale of 2-(5-methylfuran-2-yl)ethanamine. beilstein-journals.org Method B is conducted on a 2.0 mmol scale. beilstein-journals.org The reaction conditions involve heating the initial mixture of the amine and aldehyde in dry acetonitrile, followed by treatment with glacial acetic acid and concentrated hydrochloric acid. beilstein-journals.org The reaction mixture is then stirred at an elevated temperature for several hours. beilstein-journals.org

Interestingly, the reaction of 4-(methylthio)benzaldehyde (B43086) with 2-(5-methylfuran-2-yl)ethylamine under optimized conditions yielded not only the expected tetrahydrofuro[3,2-c]pyridine but also a significant amount of the corresponding 1,4-diketone as a major product. beilstein-journals.orgresearchgate.net This observation has led to the exploration of a tandem Pictet-Spengler cyclization/furan acid hydrolysis sequence as a useful tool for synthesizing substituted 3-(2-oxopropyl)piperidin-4-ones. beilstein-journals.orgresearchgate.net The reactivity of some of the synthesized tetrahydrofuro[3,2-c]pyridines has been further investigated, demonstrating their potential for subsequent synthetic transformations. beilstein-journals.orgnih.gov

Scaffold-Hopping Strategies in Design of Benzofuro[2,3-c]pyridine Derivatives

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel and patentable core structures for biologically active compounds. niper.gov.innih.gov This approach involves modifying the central core of a known active molecule to generate new compounds with different backbones that can still interact with the same biological target. niper.gov.in It is a valuable technique for expanding chemical space and for optimizing the physicochemical and pharmacokinetic properties of a lead compound. niper.gov.in

In the context of designing benzofuro[2,3-c]pyridine derivatives, scaffold hopping can be employed to create new molecular architectures with potentially improved properties. For instance, a scaffold hopping approach was successfully used to discover a new series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov This involved designing and synthesizing compounds with a novel pyridine-based core, leading to the identification of potent inhibitors with promising structure-activity relationships. nih.gov

Similarly, a scaffold hopping strategy was applied to generate new aryl 2-amino pyrimidine (B1678525) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This demonstrates the utility of this strategy in developing new antibacterial agents. The concept of scaffold hopping has also been applied in the design of CSF1R inhibitors, where fragments of a known drug were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create new potent compounds. mdpi.com

The degree of change in the scaffold can vary, from minor modifications like replacing or swapping heteroatoms (a 1° hop) to more significant changes like ring opening and closure (a 2° hop) or the introduction of a completely new backbone that retains key interaction points (a 4° hop). nih.gov These strategies offer a powerful tool for the rational design of novel benzofuro[2,3-c]pyridine derivatives with desired biological activities.

Kröhnke Pyridine Synthesis Method for Benzofuro[3,2-b]pyridine Derivatives

The Kröhnke pyridine synthesis is a well-established method for the preparation of highly functionalized pyridines. wikipedia.orgnih.gov The classic approach involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov This reaction proceeds under mild conditions and is known for its high yields. wikipedia.org

The mechanism begins with the enolization of the α-pyridinium methyl ketone, followed by a Michael 1,4-addition to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate then reacts with ammonia and undergoes a series of cyclization, dehydration, and elimination steps to form the final pyridine ring. wikipedia.org

While the original Kröhnke synthesis has broad applicability, several modifications have been developed over the years to expand its scope and improve its efficiency. nih.gov For instance, the reaction can be performed in various solvents, including glacial acetic acid, methanol, and even under aqueous or solvent-free conditions. wikipedia.org Furthermore, 1,3-dicarbonyl compounds can be used as starting materials in place of the α-pyridinium methyl ketone salts. wikipedia.org

A modern variation of the Kröhnke synthesis utilizes a TMSOTf/HMDS system under microwave irradiation for the intermolecular cyclization of chalcones, providing a facile route to 2,4,6-triarylpyridines. nih.gov This method has been successfully applied to the synthesis of various pyridine derivatives, including those with potential biological activity. nih.govresearchgate.net

In the context of benzofuro[3,2-b]pyridine synthesis, a diversity-oriented approach has been described involving the annulation of aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org This reaction, mediated by triethylamine, leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org

Derivatization Strategies for this compound Scaffolds

The this compound core structure serves as a versatile scaffold for further chemical modifications, allowing for the introduction of various functional groups and the exploration of structure-activity relationships. Key derivatization strategies include N-alkylation, N-amination, and thionation followed by alkylation.

N-Alkylation and N-Amination Reactions

The nitrogen atom within the pyridinone ring of the this compound scaffold is a primary site for derivatization. N-alkylation reactions introduce alkyl groups onto this nitrogen, which can significantly alter the molecule's physical and biological properties. These reactions are typically carried out using alkyl halides in the presence of a base.

N-amination introduces a nitrogen-containing substituent at the N-position. These reactions can lead to compounds with different hydrogen bonding capabilities and potential for further functionalization. The interaction of related furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been studied, revealing that the course of the reaction is dependent on the nature of the N-nucleophile. beilstein-journals.org For instance, aliphatic amines can lead to the formation of enamines, while dinucleophiles can induce recyclization. beilstein-journals.org

Thionation and Subsequent Alkylation Reactions

Thionation is a common strategy to replace the carbonyl oxygen of the pyridinone ring with a sulfur atom, forming a thiopyridone. This transformation can significantly impact the electronic properties and biological activity of the molecule. The resulting thione can then undergo S-alkylation reactions, where an alkyl group is attached to the sulfur atom. This creates a new set of derivatives with altered steric and electronic characteristics. These reactions expand the chemical space accessible from the this compound scaffold and provide opportunities for developing compounds with tailored properties.

Halogenation and Nucleophilic Substitution Reactions

The functionalization of the this compound core can be effectively achieved through halogenation, which introduces a reactive handle for subsequent nucleophilic substitution reactions. A key intermediate, 1-chloro researchgate.netbenzofuro[3,2-c]pyridine, is synthesized from the corresponding this compound. researchgate.net This chlorinated derivative serves as a versatile substrate for introducing various functionalities.

The chlorine atom at the 1-position is susceptible to displacement by nucleophiles. For instance, refluxing 1-chloro researchgate.netbenzofuro[3,2-c]pyridine with an excess of heterocyclic secondary amines, such as piperidine, morpholine, and pyrrolidine (B122466), leads to the formation of the corresponding 1-substituted amino derivatives. researchgate.net These reactions demonstrate a straightforward method for diversifying the core structure.

Table 1: Nucleophilic Substitution of 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine with Secondary Amines researchgate.net
ReactantNucleophileProduct
1-Chloro researchgate.netbenzofuro[3,2-c]pyridinePiperidine1-(Piperidin-1-yl) researchgate.netbenzofuro[3,2-c]pyridine
1-Chloro researchgate.netbenzofuro[3,2-c]pyridineMorpholine1-(Morpholin-4-yl) researchgate.netbenzofuro[3,2-c]pyridine
1-Chloro researchgate.netbenzofuro[3,2-c]pyridinePyrrolidine1-(Pyrrolidin-1-yl) researchgate.netbenzofuro[3,2-c]pyridine

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The versatility of the Suzuki coupling has made it a widely used method in the synthesis of complex organic molecules, including substituted biphenyls and styrenes. wikipedia.org

In the context of benzofuro[3,2-c]pyridine chemistry, the 1-chloro derivative is an excellent substrate for Suzuki coupling reactions. researchgate.net By reacting 1-chloro researchgate.netbenzofuro[3,2-c]pyridine with various boronic acids, new aryl or heteroaryl groups can be introduced at the 1-position. This strategy significantly expands the accessible derivatives of the parent heterocycle. For example, coupling with phenylboronic acid or pyridine-3-boronic acid yields the corresponding 1-phenyl and 1-(pyridin-3-yl) derivatives, respectively. researchgate.net

Table 2: Suzuki Coupling Reactions of 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine researchgate.net
Halide SubstrateBoronic AcidProduct
1-Chloro researchgate.netbenzofuro[3,2-c]pyridinePhenylboronic acid1-Phenyl researchgate.netbenzofuro[3,2-c]pyridine
1-Chloro researchgate.netbenzofuro[3,2-c]pyridinePyridine-3-boronic acid1-(Pyridin-3-yl) researchgate.netbenzofuro[3,2-c]pyridine

1,3-Dipolar Cycloaddition Reactions of Zwitterionic Intermediates

1,3-Dipolar cycloadditions are a class of pericyclic reactions that are highly effective for the synthesis of five-membered heterocyclic rings. mdpi.comresearchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile. While many of these reactions are considered concerted, there is growing evidence for stepwise mechanisms involving zwitterionic intermediates, particularly when polar reactants or solvents are involved. mdpi.comnih.govmdpi.com

A synthetic route starting from a researchgate.netbenzofuro[3,2-c]pyridine derivative utilizes this type of reaction. researchgate.net First, researchgate.netbenzofuro[3,2-c]pyridine is N-aminated to form 2-Amino researchgate.netbenzofuro[3,2-c]pyridin-2-ium 4-methylbenzene sulfonate. researchgate.net This salt is then converted into a transient, unisolated zwitterionic N-imide intermediate. researchgate.net This zwitterion acts as a 1,3-dipole and readily undergoes cycloaddition with dipolarophiles like dimethyl but-2-ynedioate (DMBD) or ethyl propiolate. The reaction with these alkynes results in the formation of fused heterocyclic systems, specifically researchgate.netbenzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid-esters. researchgate.net This sequence demonstrates the utility of zwitterionic intermediates derived from the benzofuropyridine system to construct more complex polycyclic structures.

Chemical Transformations and Reactivity of Benzofuro 3,2 C Pyridin 1 2h One Derivatives

Functional Group Interconversions on the Pyridinone Ring

The pyridinone ring of benzofuro[3,2-c]pyridin-1(2H)-one is the primary site of chemical reactivity, offering multiple pathways for functionalization. Key transformations include modifications at the nitrogen atom, conversion of the carbonyl group, and aromatization to a versatile pyridine (B92270) core that serves as a platform for further substitutions.

Direct N-alkylation of the pyridinone nitrogen can be achieved. For instance, treatment of this compound with sodium hydride (NaH) followed by methyl iodide results in the formation of 2-Methyl researchgate.netbenzofuro[3,2-c]pyridin-1-one. researchgate.netsemanticscholar.org The carbonyl group itself is also reactive; it can be converted to the corresponding thione by heating with phosphorus pentasulfide (P₄S₁₀) in pyridine. researchgate.netsemanticscholar.org This thione derivative can be further functionalized, such as through methylation under phase-transfer catalysis (PTC) conditions to yield 1-methylsulfanyl researchgate.netbenzofuro[3,2-c]pyridine. researchgate.netsemanticscholar.org

A pivotal strategy for expanding the reactivity of the scaffold is the aromatization of the pyridinone ring. Treatment of the parent this compound with phosphorus oxychloride (POCl₃) converts it into the key intermediate, 1-chloro researchgate.netbenzofuro[3,2-c]pyridine. researchgate.netresearchgate.net This chloro-derivative is susceptible to nucleophilic substitution and cross-coupling reactions. For example, it reacts with secondary amines like piperidine, morpholine, and pyrrolidine (B122466) to afford the corresponding 1-substituted amino derivatives. researchgate.netresearchgate.net

Furthermore, the 1-chloro derivative is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net Coupling with phenylboronic acid or pyridine-3-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine and 1-(pyridin-3-yl) researchgate.netbenzofuro[3,2-c]pyridine, respectively, demonstrating a powerful method for creating carbon-carbon bonds at this position. researchgate.net

The fully aromatic researchgate.netbenzofuro[3,2-c]pyridine, obtained by the reduction of the chloro-derivative with zinc and acetic acid, can undergo further transformations. researchgate.netresearchgate.net Oxidation with an agent like 3-chloroperoxybenzoic acid yields the researchgate.netbenzofuro[3,2-c]pyridin-2-oxide. researchgate.netresearchgate.net This N-oxide can then be subjected to a Reissert-Henze reaction, using benzoyl chloride and potassium cyanide, to introduce a nitrile group, forming researchgate.netbenzofuro[3,2-c]pyridine-1-carbonitrile. researchgate.netresearchgate.net

Modifications to the Benzofuran (B130515) Moiety

The chemical literature indicates that the reactivity of the complete this compound system is heavily centered on the pyridinone ring. Transformations involving the benzofuran portion of the molecule are not commonly reported on the pre-formed tricyclic system. Instead, functional groups on the benzofuran ring are typically introduced at earlier stages of synthesis. nih.gov Synthetic routes often begin with substituted benzofuran precursors, such as derivatives of 1-benzofuran-2-carbaldehyde or other functionalized benzofurans, which are then used to construct the fused pyridine ring. researchgate.netresearchgate.netnih.gov This approach allows for the synthesis of derivatives with various substituents on the benzo portion of the heterocycle, but it underscores that the benzofuran ring itself is relatively inert to further modification once the fused system is established, compared to the more reactive pyridinone moiety.

Annulation and Fusion Strategies for Extended Polycyclic Systems

The benzofuro[3,2-c]pyridine skeleton serves as an excellent foundation for building more complex, extended polycyclic systems through annulation and fusion reactions. A prominent strategy involves 1,3-dipolar cycloaddition reactions to construct a new fused ring onto the pyridine portion of the molecule. researchgate.netsemanticscholar.org

This process begins with the N-amination of the aromatic researchgate.netbenzofuro[3,2-c]pyridine. researchgate.net The resulting N-amino salt is then converted in situ into a reactive zwitterionic N-imide intermediate. researchgate.netsemanticscholar.org This N-imide acts as a 1,3-dipole and readily undergoes cycloaddition reactions with suitable dipolarophiles, such as activated alkynes. When dimethyl but-2-ynedioate (DMBD) or ethyl propiolate is used as the dipolarophile, a [3+2] cycloaddition occurs, efficiently fusing a pyrazole (B372694) ring onto the scaffold. researchgate.netsemanticscholar.org This reaction yields derivatives of the novel researchgate.netbenzofuro[3,2-c]pyrazolo[1,5-a]pyridine system, demonstrating an effective method for elaborating the core structure into a more complex tetracyclic heterocycle. researchgate.net

Table of Mentioned Compounds

Spectroscopic and Structural Characterization of Benzofuro 3,2 C Pyridin 1 2h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Benzofuro[3,2-c]pyridin-1(2H)-one and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

For the parent compound, this compound, the ¹H NMR spectrum shows a characteristic broad singlet for the NH proton at approximately 11.83 ppm. researchgate.net The aromatic protons of the benzofuran (B130515) and pyridine (B92270) rings resonate in the downfield region, typically between 6.70 and 8.10 ppm. For instance, a doublet observed at 7.56 ppm with a coupling constant (J) of 7.34 Hz is assigned to H3, while the corresponding H4 proton appears as a doublet at 6.76 ppm with the same coupling constant. researchgate.net The protons of the benzene (B151609) ring (H6, H7, H8, and H9) exhibit complex splitting patterns due to their coupling interactions. researchgate.net

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C1) of the pyridinone ring gives a characteristic signal in the range of 159.5-162.5 ppm. researchgate.net The carbons of the fused heterocyclic system appear at distinct chemical shifts, for example, C4a at approximately 162.5 ppm and C5a at 154.1 ppm. researchgate.net The remaining carbon signals are observed in the aromatic region, providing a complete carbon skeleton map. researchgate.net

The introduction of substituents on the core structure leads to predictable shifts in the NMR spectra. For example, methylation at the N2 position to form 2-Methyl researchgate.netbenzofuro[3,2-c]pyridin-1-one results in the appearance of a new signal for the methyl group in the ¹H NMR spectrum. researchgate.netsemanticscholar.org Aromatization of the pyridinone ring, as seen in 1-chloro researchgate.netbenzofuro[3,2-c]pyridine, causes a downfield shift of the pyridine proton signals. semanticscholar.org

Detailed NMR data for this compound is presented in the table below:

Proton (¹H) Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Carbon (¹³C) Chemical Shift (δ, ppm)
NH11.83 (bs)-C1159.5
H37.56 (d)7.34C3135.2
H46.76 (d)7.34C494.4
H67.68 (dd)7.04, 1.76C4a162.5
H77.41 (t)7.33, 1.47C5a154.1
H87.41 (t)7.33, 1.47C6111.3
H98.01 (dd)7.33, 1.76C7125.7
C8124.2
C9120.8
C9a123.6
C9b110.0

Data sourced from a study on the synthesis and reactions of researchgate.netbenzofuro[3,2-c]pyridine. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its analogs. The IR spectrum provides information about the vibrational modes of the molecule, which are specific to the types of bonds present.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring. This band typically appears in the region of 1660-1670 cm⁻¹. researchgate.net The N-H stretching vibration of the lactam group is observed as a broad band in the range of 3000-3400 cm⁻¹.

Other characteristic absorption bands include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (1400-1600 cm⁻¹), and C-O-C stretching of the furan (B31954) ring (around 1000-1300 cm⁻¹). researchgate.net

For example, the IR spectrum of a related benzofuro[3,2-c]pyridine derivative showed characteristic peaks at 3063-3037 cm⁻¹ (aromatic C-H stretch), 1661 cm⁻¹ (C=O stretch), and various bands in the fingerprint region corresponding to the fused ring system. researchgate.net The specific positions of these bands can be influenced by the presence of substituents on the core structure.

The table below summarizes the key IR absorption bands for a representative Benzofuro[3,2-c]pyridine derivative:

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H stretch3063-3037
C=O stretch1661
Aromatic C=C stretch1590, 1577
C-N stretch1481, 1463, 1446
C-O-C stretch1207, 1106

Data based on the spectral analysis of a researchgate.netbenzofuro[3,2-c]pyridine derivative. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition of a molecule.

For this compound, the calculated monoisotopic mass is 185.0477 g/mol for the molecular formula C₁₁H₇NO₂. researchgate.net In electrospray ionization (ESI) mass spectrometry, this compound typically shows a prominent protonated molecular ion peak [M+H]⁺ at m/z 186.0550. The observed mass is expected to be in close agreement with the calculated value, confirming the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a neutral molecule like carbon monoxide (CO) from the pyridinone ring is a common fragmentation pathway for such compounds. For a related tetrahydrobenzofuro[3,2-c]pyridine derivative, the predicted collision cross section (CCS) values for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which can aid in its identification. uni.lu

The following table presents the calculated and found mass spectral data for this compound:

Parameter Value
Molecular FormulaC₁₁H₇NO₂
Calculated Mass (M)185.18 g/mol
Found Mass (M)185.18 g/mol

Elemental analysis data confirms the calculated molecular weight. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of the molecular structure and absolute configuration of chiral molecules.

While the crystal structure of the parent this compound is not explicitly detailed in the provided search results, studies on its analogs, such as 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine, have been conducted. researchgate.netsemanticscholar.org The X-ray analysis of 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine revealed that it crystallizes in the P2₁2₁2₁ space group. semanticscholar.org The analysis also showed the presence of two conformational isomers in the crystal structure, where the phenyl rings are turned in a way that provides steric hindrance. semanticscholar.org

Crystallographic data for a related compound, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, indicates a planar furopyridine ring system. researchgate.net Such studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these compounds. For a novel (carbonato) picket fence iron(III) complex, X-ray diffraction confirmed a monoclinic crystal system (P2₁/n) with the iron atom being hexa-coordinated. mdpi.com

The table below summarizes the crystallographic data for 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine:

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Molecules per Unit Cell (Z)8

Data obtained from the X-ray analysis of 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine. semanticscholar.org

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and fluorescence is the emission of light as the electrons return to the ground state.

The UV-visible spectrum of benzofuro[2,3-c]pyridine derivatives, which are isomeric to the title compound, typically shows absorption bands in the range of 250 to 390 nm. researchgate.net These absorptions are attributed to π → π* and n → π* transitions within the fused aromatic and heterocyclic system. researchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the benzofuropyridine core. For instance, the main fluorescence emission band of a furo[2,3-b]pyridine (B1315467) derivative at 480 nm in hexane (B92381) shifts to longer wavelengths in more polar solvents. researchgate.net

Some benzofuro[2,3-c]pyridine derivatives have been investigated as ratiometric fluorescent probes, for example, for the detection of Hg²⁺ ions. rsc.org The photophysical properties of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which share a similar fused heterocyclic structure, are also influenced by their substitution pattern, with electron-donating groups leading to a bathochromic shift in both absorption and emission spectra and higher fluorescence quantum yields. beilstein-journals.org

The following table provides representative UV-Visible absorption data for a furo[2,3-b]pyridine derivative:

Transition Absorption Maximum (λmax, nm)
π → π* / n → π*~280, ~340, ~385 (shoulder)

Data based on the spectral analysis of a furo[2,3-b]pyridine derivative. researchgate.net

Pharmacological Research and Molecular Mechanisms of Benzofuro 3,2 C Pyridin 1 2h One Scaffolds

Enzyme Inhibition Studies

The ability of benzofuro[3,2-c]pyridin-1(2H)-one and related scaffolds to inhibit specific enzymes is a significant area of research, with implications for various disease states.

Topoisomerase Inhibition

While direct studies on the topoisomerase inhibitory activity of this compound are not extensively documented in the available literature, research on isomeric scaffolds provides valuable insights. For instance, a series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines has been synthesized and evaluated for their ability to inhibit topoisomerase I and II. researchgate.net Several compounds within this series demonstrated excellent inhibitory activity against topoisomerase II. researchgate.net A systematic analysis of the structure-activity relationship highlighted the crucial role of the chlorine substituent in achieving potent topoisomerase inhibition. researchgate.net

Kinase Inhibition (e.g., PAK4, c-Met, Pfmrk, JAK2)

Research into the kinase inhibitory potential of the precise this compound scaffold is limited in publicly available studies. However, investigations into structurally related heterocyclic systems have shown promise. For example, a series of pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effects against FMS kinase, a member of the type III receptor tyrosine kinase family. Two compounds from this series, 1e and 1r , were identified as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively. Notably, compound 1r exhibited selectivity for FMS kinase when tested against a panel of 40 different kinases.

Furthermore, studies on benzofuran-3-one indole (B1671886) derivatives have identified them as inhibitors of phosphatidylinositol-3-kinase alpha (PI3K-alpha) and the mammalian target of rapamycin (B549165) (mTOR). Optimized compounds in this series displayed potent, single-digit nanomolar activity against p110alpha (PI3K-alpha).

Table 1: Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

Compound Target Kinase IC50 (nM)
1e FMS 60
1r FMS 30
KIST101029 (Lead Compound) FMS 96

Cyclooxygenase (COX-1) Inhibition

Direct evidence for COX-1 inhibition by the this compound scaffold is not prominent in the reviewed literature. However, related heterocyclic compounds have been investigated for this activity. A study focusing on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these derivatives are capable of inhibiting both COX-1 and COX-2. The inhibitory potency of these compounds was found to be comparable to that of meloxicam, a known non-steroidal anti-inflammatory drug. Molecular docking studies were also conducted to understand the binding interactions of these compounds within the active sites of the cyclooxygenase enzymes.

DNA Gyrase B Inhibition (Benzofuran scaffold)

The broader benzofuran (B130515) scaffold, a key component of this compound, has been explored for its potential to inhibit DNA gyrase B, a crucial bacterial enzyme. In one study, a series of new benzofuran-pyrazole hybrid molecules were synthesized and evaluated. Among these, compound 9 was a notable inhibitor of E. coli DNA gyrase B, with an IC50 value of 9.80 µM, which is comparable to the activity of ciprofloxacin, a well-established antibiotic. DNA gyrase is an attractive target for antibacterial agents because it is essential for bacterial survival and is absent in human cells.

Table 2: DNA Gyrase B Inhibition by a Benzofuran-Pyrazole Derivative

Compound Target Enzyme Organism IC50 (µM)
9 DNA Gyrase B E. coli 9.80

Receptor Modulation and Ligand Interactions

The interaction of this compound and its analogs with specific receptors is another critical aspect of their pharmacological profile.

Opioid Receptor Binding (κ- and μ-Opioid Receptors)

Opioid receptors, including the μ (mu), κ (kappa), and δ (delta) subtypes, are key targets in pain management. While direct binding studies of this compound with opioid receptors are not extensively reported, research on the isomeric cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol series provides significant insights. Several analogs within this series demonstrated potent affinity for both μ- and κ-opioid receptors. The study also explored the structure-activity relationships concerning nitrogen substitution, finding that substituents that enhanced μ and κ binding affinity in the benzomorphan (B1203429) series had a similar effect in this benzofuropyridine series. This suggests that the benzofuran-fused pyridine (B92270) core can serve as a viable scaffold for developing ligands with affinity for opioid receptors.

Adrenoceptor Antagonism (α2-Adrenoceptor)

Derivatives of the benzofuro[3,2-c]pyridine class have demonstrated notable antagonistic activity at α2-adrenoceptors. A study on a series of these compounds revealed their high affinity for the α2-adrenoceptor, with significant selectivity over the α1-receptor. Specifically, 2-substituted 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridines have been synthesized and evaluated, showing potent central α2-antagonistic activity. nih.gov This antagonistic action at α2-adrenoceptors is a key mechanism for potential antidepressant effects, as it can lead to an increase in the release of norepinephrine (B1679862) in the central nervous system. One particular compound from this series was selected for further biological and clinical evaluation due to its potent in vivo central activity. nih.gov The research highlights the potential of the benzofuro[3,2-c]pyridine scaffold in developing novel treatments for depression.

Toll-like Receptor 4 (TLR4) Antagonism (Analogous structures)

While direct studies on this compound as a TLR4 antagonist are limited, research on analogous structures and related compounds provides insight into this potential mechanism. Toll-like receptor 4 (TLR4), in complex with its accessory protein MD-2, is a key player in the innate immune response and has emerged as a therapeutic target for conditions like severe sepsis and neuropathic pain. nih.govresearchgate.net The activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. researchgate.netnih.gov

Virtual screening and subsequent biological assays have identified various small molecules that act as TLR4 antagonists. nih.gov These compounds function by interfering with the TLR4-MD-2 signaling complex. For instance, certain synthetic glycolipids and even phenolic compounds from extra-virgin olive oil have been shown to inhibit TLR4 stimulation. unimib.it These antagonists can suppress the production of inflammatory cytokines. nih.gov The development of TLR4 antagonists is a promising strategy for managing inflammatory and autoimmune diseases. frontiersin.org Although two such compounds, Eritoran and Tak-242, did not succeed in phase III clinical trials for sepsis, the field continues to evolve with the discovery of new synthetic and natural TLR4 modulators. frontiersin.org

Interactions with Nucleic Acids (e.g., G-Quadruplex Targeting)

The interaction of small molecules with nucleic acid secondary structures, such as G-quadruplexes (G4s), presents a novel strategy in anticancer therapy. G-quadruplexes are four-stranded structures found in guanine-rich sequences of DNA and RNA, particularly in regions like telomeres and gene promoters, playing roles in gene expression and cellular processes. nih.govmdpi.com Targeting these structures with small molecule ligands can disrupt these processes, leading to cell death in cancer cells. nih.gov

Heterocyclic alkaloids and their derivatives have been identified as a significant source of G-quadruplex ligands. nih.gov These small molecules can stabilize the G-quadruplex structure, interfering with the processes they regulate. For example, some compounds have been shown to disrupt the interaction between rDNA G-quadruplexes and nucleolin, a protein involved in ribosome biogenesis, thereby inducing apoptosis in cancer cells. mdpi.com The design of ligands that can selectively bind to and stabilize G-quadruplexes is an active area of research, with the aim of developing more effective and targeted anticancer agents. mdpi.comnih.gov

Mechanistic Insights into Biological Activities

Anti-inflammatory Mechanisms (e.g., Pro-inflammatory Mediator Inhibition, NF-κB Suppression)

The anti-inflammatory properties of benzofuran-containing compounds are often linked to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. nih.govnih.gov These pathways regulate the expression of numerous pro-inflammatory mediators. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govresearchgate.net

Research on new heterocyclic/benzofuran hybrids has shown that certain compounds can significantly inhibit the production of these inflammatory molecules. nih.govnih.gov For example, a specific piperazine/benzofuran hybrid was found to effectively reduce NO generation and down-regulate the secretion of COX-2, TNF-α, and IL-6. nih.gov The underlying mechanism involves the inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This suppression of critical signaling cascades highlights the potential of these scaffolds in the development of novel anti-inflammatory drugs.

Table 1: Inhibition of Pro-inflammatory Mediators by Benzofuran Hybrids

CompoundTarget MediatorEffectSignaling Pathway Implicated
Piperazine/benzofuran hybrid (5d)NO, COX-2, TNF-α, IL-6Significant inhibition/down-regulationNF-κB and MAPK

Data derived from studies on analogous benzofuran structures.

Antiproliferative and Antitumor Mechanisms (e.g., Cell Cycle Arrest, Apoptosis, DNA Synthesis Inhibition, DNA Destruction)

The benzofuran scaffold is a core component of many compounds with significant antiproliferative and antitumor activities. The mechanisms underlying these effects are multifaceted and often involve the induction of cell cycle arrest and apoptosis.

For instance, novel pyrrolo-1,5-benzoxazepines, which share structural similarities, have been shown to cause a sustained G2/M arrest in prostate cancer cells. This cell cycle arrest is associated with the depolymerization of microtubules and is followed by the induction of apoptosis, as evidenced by DNA hypoploidy and PARP cleavage.

Furthermore, some fused chromenopyrimidines have demonstrated the ability to induce cell cycle arrest and apoptosis in breast cancer cells by acting as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com These proteins are crucial regulators of apoptosis and also play a role in cell cycle progression. mdpi.com

Another important antitumor mechanism for some benzofuran-related compounds is the alkylation of DNA. nih.gov Certain furoacridone and benzofuroacridone analogues have been synthesized that exhibit potent cytotoxic properties by alkylating guanine (B1146940) units in DNA, leading to DNA damage and cell death. nih.gov

Table 2: Antiproliferative Mechanisms of Benzofuran-Related Scaffolds

Compound ClassPrimary Mechanism(s)Cancer Cell Line Example(s)
Pyrrolo-1,5-benzoxazepinesG2/M cell cycle arrest, Apoptosis, Microtubule depolymerizationPC-3 (Prostate)
Fused ChromenopyrimidinesCell cycle arrest, Apoptosis (Bcl-2/Mcl-1 inhibition)MCF-7 (Breast) mdpi.com
Furoacridone/Benzofuroacridone AnaloguesDNA alkylationVarious tumor cell lines

Data derived from studies on analogous and related structures.

Antimicrobial and Antifungal Mechanisms

The benzofuran nucleus is a key structural motif in various compounds exhibiting antimicrobial and antifungal properties. The mechanisms of action for these agents are diverse and target different cellular components and pathways in microorganisms.

In the context of antifungal activity, a primary target is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a crucial component of the membrane. nih.gov Azoles, a major class of antifungal drugs, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. While direct studies on this compound are not prevalent, related heterocyclic structures like benzotriazoles have been investigated as potential antifungal agents, some of which also target enzymes like CYP51 (lanosterol 14α-demethylase). nih.gov

Resistance to antifungal agents can develop through several mechanisms, including the overexpression or alteration of the drug target, or the active efflux of the drug from the fungal cell. nih.gov The development of new antimicrobial and antifungal compounds based on scaffolds like benzofuran is crucial to combat the growing issue of drug resistance.

Antimycobacterial Activity

Research into the antimycobacterial properties of closely related benzofuran-containing structures has shown promising results. Specifically, compounds based on a benzofuro[3,2-f] nih.govbenzopyran core, which features a fusion between a benzofuran and a pyran ring, have been identified as a novel class of antitubercular agents. nih.gov

Notably, 3,3-dimethyl-3H-benzofuro[3,2-f] nih.gov-benzopyran and its derivative, 1,2-dihydro-3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran, have demonstrated significant activity against Mycobacterium tuberculosis H37Rv and Beijing strains. nih.gov These compounds were also found to be effective against drug-resistant mycobacterial strains. nih.gov An important aspect of their activity is their specificity, as they showed no significant cytotoxicity against mammalian cells and did not affect the growth of various other bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC99) for these compounds was in the range of 1-10 µg/mL. nih.gov

Compound NameTarget StrainMIC99 (µg/mL)
3,3-dimethyl-3H-benzofuro[3,2-f] nih.gov-benzopyranM. tuberculosis H37Rv, Beijing1-10
1,2-dihydro-3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyranM. tuberculosis H37Rv, Beijing1-10

Neuroprotective Effects

Based on available scientific literature, there is currently a lack of specific research investigating the neuroprotective effects of scaffolds based on the this compound structure. While studies have been conducted on other classes of benzofuran derivatives, such as benzofuran-2-carboxamides, for their potential in protecting neuronal cells, data pertaining directly to the this compound core is not present in the reviewed literature. nih.govresearchgate.net

Anti-angiogenesis

An extensive review of current research indicates that the anti-angiogenic potential of this compound derivatives has not been specifically explored. Studies on other furan- and pyridine-containing compounds have shown anti-angiogenic properties, but these are structurally distinct from the this compound scaffold. nih.govelsevierpure.comnih.gov

Antiosteoporosis Activity

A promising area of research for related scaffolds is in the treatment of osteoporosis. Studies on a class of compounds described as benzofuran-pyran hybrids, which share a core structure with benzofuro-pyridinones, have identified them as potential bone anabolic agents. nih.gov These compounds have been shown to stimulate osteoblast differentiation and mineralization. nih.govnih.gov

One notable derivative, referred to as compound 4e , has been investigated for its efficacy in a glucocorticoid-induced osteoporosis model in male mice. nih.gov This compound was found to preserve osteoblast differentiation, as evidenced by higher alkaline phosphatase (ALP) positive cells and enhanced mineralization. nih.gov Furthermore, compound 4e demonstrated the ability to regulate osteocyte death and improve bone microarchitecture and cortical thickness. nih.gov

The molecular mechanism underlying these effects involves the modulation of the canonical Wnt/β-catenin signaling pathway. nih.gov Glucocorticoid administration is known to increase the expression of SOST, an inhibitor of the Wnt pathway. nih.gov Treatment with compound 4e was shown to significantly downregulate the expression of SOST in bone. nih.gov This, in turn, leads to the inactivation of Glycogen Synthase Kinase 3-β (GSK3-β) through phosphorylation at its Ser9 residue. nih.gov The inactivation of GSK3-β prevents the degradation of β-catenin, allowing it to accumulate and promote the expression of osteogenic genes. nih.gov

In vitro studies with other benzofuran-pyran hybrids have also shown potent osteogenic activity. Compounds 22 and 24 were identified as potent stimulators of osteoblast differentiation, assessed by ALP activity. nih.gov Further investigation revealed that these compounds enhanced mineralization, a key process in bone formation. nih.gov Transcriptional analysis showed that compound 22 upregulated the expression of key osteogenic genes such as RUNX2, BMP-2, and COL-1. nih.gov

Table: Effect of Benzofuran-Pyran Hybrids on Osteogenesis

Compound Activity Key Findings
Compound 4e Anti-osteoporotic Preserves osteoblast differentiation; Modulates Wnt/β-catenin pathway by downregulating SOST. nih.gov
Compound 22 Osteogenic Potently stimulates osteoblast differentiation and mineralization; Upregulates RUNX2, BMP-2, and COL-1 genes. nih.gov
Compound 24 Osteogenic Potent stimulator of osteoblast differentiation based on alkaline phosphatase activity. nih.gov

| Compound 34 | Osteogenic | Active in enhancing mineralization in osteoblast cells. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Electronic Properties on Biological Activity

Detailed research specifically investigating the impact of substituent position and electronic properties on the biological activity of benzofuro[3,2-c]pyridin-1(2h)-one derivatives is scarce. While SAR studies for isomeric structures and related heterocyclic systems offer some insights, direct extrapolation to this specific scaffold is not scientifically rigorous.

For instance, research on benzofuro[3,2-b]pyridin-7-ols has demonstrated that the position of hydroxyl groups on phenyl rings attached to the core structure is crucial for their inhibitory activity against topoisomerase II. nih.gov Specifically, ortho- and para-hydroxyl substitutions on a 2-phenyl ring and a meta-hydroxyl group on a 4-phenyl ring were found to be important for potent and selective inhibition. However, similar systematic studies on the this compound core are not prominently featured in the available literature.

General reviews on benzofuran (B130515) derivatives highlight their potential as anticancer agents, but these discussions often cover a broad range of structures, making it difficult to isolate the specific contributions of the this compound framework. nih.gov

Pharmacophore Elucidation and Bioisosteric Replacements

The process of pharmacophore elucidation, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, has not been specifically detailed for this compound in the public literature. Consequently, studies on bioisosteric replacements—the substitution of one part of a molecule with a chemical group that has similar physical or chemical properties—for this specific compound are also not available.

Research on analogous systems, such as 1H-pyrrolo[3,2-c]pyridine derivatives, has shown that replacing a flexible linker with a rigid pyrrolopyridine scaffold can be an effective strategy for maintaining potent antiproliferative activity. nih.gov This suggests that the rigid nature of fused heterocyclic systems can be advantageous, but specific pharmacophore models for this compound have not been proposed or validated in published studies.

Role of Rigid Frameworks in Ligand-Target Interactions

The rigid tricyclic framework of this compound inherently pre-organizes substituents in a defined spatial orientation, which can be advantageous for high-affinity binding to biological targets by reducing the entropic penalty upon binding. While this is a fundamental concept in medicinal chemistry, specific studies analyzing the role of the this compound rigid framework in ligand-target interactions are not found in the available search results.

Studies on other rigid heterocyclic systems have demonstrated the importance of the scaffold in orienting key functional groups for optimal interaction with receptor binding sites. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the rigid scaffold was crucial for locking the molecule in a bioactive conformation. nih.gov However, without a known biological target and associated binding data for this compound, any discussion on the role of its rigid framework remains speculative.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of Benzofuro[3,2-c]pyridin-1(2h)-one, might bind to a protein's active site.

Despite the synthesis of various derivatives of the parent compound, specific molecular docking studies detailing the binding modes of this compound itself are not extensively reported in publicly available literature. However, research on structurally related fused heterocyclic systems provides a framework for how such studies would be conducted. For instance, docking simulations on related pyrrolo[3,2-c]pyridine derivatives have been used to explore their binding mechanisms with targets like glutamate (B1630785) racemase (MurI), revealing key interactions that explain their biological activity. These studies underscore the importance of specific hydrogen bonds and hydrophobic interactions in achieving potent inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which physicochemical properties are crucial for their effects.

Specific QSAR studies focused solely on this compound derivatives are not prominent in the reviewed scientific literature. However, broader QSAR analyses on benzofuran-containing compounds have been performed. For example, 2D-QSAR models have been successfully developed for benzofuran-based vasodilators, identifying key molecular descriptors that correlate with their activity. researchgate.net Such models often highlight the importance of factors like molecular weight, lipophilicity, and electronic properties in determining the biological potency of the compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique can be used to explore the conformational landscape of a ligand like this compound and to study the stability of its complex with a biological target.

As with docking and QSAR, specific molecular dynamics simulations centered on the this compound scaffold are not widely documented. MD simulations on other complex heterocyclic systems have proven valuable for understanding how a ligand and protein adapt to each other upon binding and for calculating binding free energies. These simulations can reveal stable binding poses and identify key amino acid residues that contribute most significantly to the binding affinity, offering a dynamic picture that static docking models cannot provide.

Theoretical Calculations of Electronic Properties and Reactivity

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties and reactivity of molecules. These calculations can provide insights into molecular structure, stability, and sites susceptible to chemical attack.

While direct DFT studies on the parent this compound are limited, research on analogous complex benzofuran (B130515) structures demonstrates the utility of this approach. For example, a study on a novel pyrazolo[3,4-b]pyridine derivative attached to a benzofuran moiety employed DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to analyze its properties.

Key findings from such theoretical studies include:

Molecular Geometry and Stability: Calculations can confirm the stability of different potential isomers, showing one structure to be more energetically favorable than another.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Local reactivity descriptors, derived from the calculations, can identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks.

Spectral Correlation: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts often show a high correlation with experimental data, validating the computational model.

Non-Linear Optical (NLO) Properties: The electric dipole moment, polarizability, and hyperpolarizability can be calculated to evaluate the potential of the molecule for applications in non-linear optics.

The table below summarizes typical data obtained from DFT calculations on a complex benzofuran derivative, illustrating the kinds of insights that can be gained for the this compound system.

PropertyMethodBasis SetResultSignificance
Total Energy DFT/B3LYP6-311++G(d,p)Lower energy confirms more stable isomerPredicts the most likely product in a synthesis
HOMO-LUMO Gap DFT/B3LYP6-311++G(d,p)~4.0 eVIndicates high kinetic stability
Reactivity Site Local Reactivity DescriptorsDFT/B3LYPC7 identified for nucleophilic attackGuides further chemical modification
First Hyperpolarizability DFT/B3LYP6-311++G(d,p)Calculated value (e.g., in esu)Assesses potential for NLO applications

Coordination Chemistry of Benzofuro 3,2 C Pyridine Derivatives

Ligand Synthesis and Complexation with Transition Metal Ions (e.g., Copper(II), Cobalt(II))

The synthesis of ligands for complexation studies often begins with the creation of the core heterocyclic structure. A key precursor, researchgate.netbenzofuro[3,2-c]pyridin-1(2H)-one, is synthesized through a multi-step process. researchgate.netresearchgate.net The synthesis starts from 1-benzofuran-2-carbaldehyde, which is converted to (E)-3-(1-benzofuran-2-yl)propenoic acid. researchgate.netresearchgate.net This acid is then transformed into a corresponding azide (B81097), which upon cyclization, yields researchgate.netThis compound. researchgate.netresearchgate.net

To prepare a suitable ligand for coordination, the pyridinone is aromatized. This involves treating researchgate.netThis compound with phosphorus oxychloride to produce a chloro-derivative, which is subsequently reduced using zinc and acetic acid to form the aromatic ligand, researchgate.netbenzofuro[3,2-c]pyridine (bfp). researchgate.netresearchgate.net

This ligand has been successfully used to prepare coordination complexes with copper(II) and cobalt(II) ions. researchgate.net The complexation reactions are typically carried out by reacting the researchgate.netbenzofuro[3,2-c]pyridine ligand with the respective metal salts. For instance, the reaction with copper(II) acetate (B1210297) leads to the formation of a binuclear copper complex, while the reaction with cobalt(II) chloride yields a mononuclear cobalt complex. researchgate.net

Table 1: Synthesis of Benzofuro[3,2-c]pyridine Ligand and Metal Complexes
Compound NameStarting Material(s)Key Reagents/ConditionsProductReference
researchgate.netThis compound(E)-3-(1-Benzofuran-2-yl)propenoic acid azideHeating in diphenyl ether (cyclization) researchgate.netThis compound researchgate.netresearchgate.net
researchgate.netBenzofuro[3,2-c]pyridine (bfp) researchgate.netThis compound1. Phosphorus oxychloride 2. Zinc, Acetic acid (reduction) researchgate.netBenzofuro[3,2-c]pyridine researchgate.netresearchgate.net
Tetra-µ-acetato-bis( researchgate.netbenzofuro[3,2-c]pyridine)dicopper(II) researchgate.netBenzofuro[3,2-c]pyridine, Copper(II) acetateReaction in solutionCu₂(CH₃CO₂)₄(bfp)₂ researchgate.net
Bis( researchgate.netbenzofuro[3,2-c]pyridine-κN)dichlorocobalt(II) researchgate.netBenzofuro[3,2-c]pyridine, Cobalt(II) chlorideReaction in solutionCoCl₂(bfp)₂ researchgate.net

Structural Characterization of Metal Complexes

The structures of the metal complexes derived from researchgate.netbenzofuro[3,2-c]pyridine have been elucidated using various analytical techniques, including spectral methods, magnetic property analysis, thermal analysis (Thermogravimetry and Differential Thermal Analysis - TG/DTA), and single-crystal X-ray diffraction. researchgate.netresearchgate.net

The copper(II) complex, with the formula Cu₂(CH₃CO₂)₄(bfp)₂, is a binuclear compound where the researchgate.netbenzofuro[3,2-c]pyridine ligand coordinates to the copper(II) ions. researchgate.netresearchgate.net In this structure, the acetate ions act as bridging ligands between the two copper centers. researchgate.net

The cobalt(II) complex, CoCl₂(bfp)₂, features a central cobalt(II) ion coordinated by two researchgate.netbenzofuro[3,2-c]pyridine ligands and two chloride ions. researchgate.netresearchgate.net The ligands coordinate to the metal center through the nitrogen donor atom. semanticscholar.orgresearchgate.net

Thermal stability studies have been performed on these complexes. Both the copper(II) and cobalt(II) complexes have demonstrated high thermal stability, with the cobalt complex, CoCl₂(bfp)₂, being thermally more stable than the copper complex, Cu₂(CH₃CO₂)₄(bfp)₂. researchgate.net

Table 2: Structural and Analytical Data for Benzofuro[3,2-c]pyridine Metal Complexes
ComplexFormulaCharacterization TechniquesKey Structural FeaturesReference
Tetra-µ-acetato-bis( researchgate.netbenzofuro[3,2-c]pyridine)dicopper(II)Cu₂(CH₃CO₂)₄(bfp)₂X-ray analysis, Thermal analysis (TG/DTA)Binuclear structure; Bridging acetate ions; High thermal stability. researchgate.netresearchgate.net
Bis( researchgate.netbenzofuro[3,2-c]pyridine-κN)dichlorocobalt(II)CoCl₂(bfp)₂X-ray analysis, Thermal analysis (TG/DTA)Mononuclear structure; Ligand coordinates via N-donor atom; Higher thermal stability than the Cu(II) complex. researchgate.netresearchgate.net

Exploration of Biological Activity of Metal Complexes

The biological potential of metal complexes containing furopyridine-based ligands has been an area of scientific inquiry. researchgate.netacs.org Studies have investigated the biological activity of copper(II) and cobalt(II) complexes with various furopyridines against different strains of bacteria and filamentous fungi. researchgate.net The coordination of the metal ion to the heterocyclic ligand can result in enhanced biological activity compared to the free ligand. researchgate.netmdpi.com While specific data on the biological activity of the exact this compound derived complexes is part of broader investigations, the general class of furopyridine metal complexes has shown promise in antimicrobial screening. researchgate.netresearchgate.net These investigations typically involve in vitro screening against a panel of microorganisms to determine their inhibitory effects. researchgate.netmdpi.com

Future Research Directions and Therapeutic Potential of Benzofuro 3,2 C Pyridin 1 2h One Scaffolds

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuro[3,2-c]pyridin-1(2H)-one and its derivatives is a crucial first step in exploring their properties. Existing methods have laid the groundwork for accessing this scaffold. For instance, derivatives have been prepared through reactions such as methylation and substitution reactions on the core structure. researchgate.net One approach involves the reaction of the parent pyridone with sodium hydride followed by methylation with methyl iodide to yield 2-Methyl researchgate.netbenzofuro[3,2-c]pyridin-1-one. researchgate.net Additionally, chloro-derivatives of the related researchgate.netbenzofuro[3,2-c]pyridine system have been used as precursors for Suzuki coupling reactions to introduce phenyl and pyridinyl groups. researchgate.net

However, future research should focus on the development of more sustainable and efficient synthetic strategies. This includes the exploration of one-pot, multi-component reactions that can construct the core scaffold from simple, readily available starting materials, which would be an advancement over current multi-step procedures. rsc.org The principles of green chemistry should be integrated, such as the use of environmentally benign solvents, and the development of catalytic systems that avoid the use of stoichiometric and often toxic reagents. Tandem cyclization reactions, which have been used for related fused heterocyclic systems, could also be a promising avenue for the efficient construction of the this compound core. researchgate.net

Synthetic Strategy Description Potential Advantages
Multi-component Reactions Combining three or more starting materials in a single reaction vessel to form the final product.Increased efficiency, reduced waste, atom economy.
Catalytic Cyclizations Using metal or organocatalysts to facilitate the ring-closing reactions.Milder reaction conditions, higher selectivity, lower catalyst loading.
Flow Chemistry Performing reactions in a continuous flow system rather than a batch reactor.Improved safety, scalability, and control over reaction parameters.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, cleaner reactions.

Exploration of Undescribed Bioactivities and Novel Molecular Targets

The biological activities of this compound itself are not yet extensively documented. However, the broader class of benzofuran (B130515) derivatives is known for a wide range of biological effects, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov This suggests that the this compound scaffold is a promising starting point for the discovery of new bioactive agents. Future research should involve broad biological screening of a library of derivatives to identify novel activities.

The structural similarity to other biologically active fused heterocycles, such as pyrrolopyridines which have shown antidiabetic, antiviral, and anticancer activities, further supports the potential for discovering new therapeutic applications. mdpi.com High-throughput screening campaigns against a diverse panel of molecular targets, including kinases, proteases, and GPCRs, could reveal unexpected and valuable biological activities.

Potential Biological Target Class Rationale for Exploration Example Targets
Kinases Many heterocyclic compounds are kinase inhibitors; potential for anticancer and anti-inflammatory agents.EGFR, VEGFR, JAK/STAT pathway kinases
Nuclear Receptors Modulation of nuclear receptors can impact metabolic diseases and cancer.PPARs, ERs, ARs
Ion Channels Important targets for cardiovascular and neurological disorders.Sodium, potassium, and calcium channels
Enzymes in Infectious Disease Potential for development of novel antibacterial or antiviral agents.Bacterial DNA gyrase, viral proteases

Application in Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govyoutube.com The this compound core is an ideal candidate for inclusion in fragment libraries due to its relatively low molecular weight, rigid structure, and presence of hydrogen bond donors and acceptors.

In a typical FBDD workflow, the this compound fragment would be screened against a target of interest using biophysical techniques like NMR spectroscopy or surface plasmon resonance. Once a binding hit is identified and validated, the fragment can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging. youtube.comyoutube.com This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties compared to traditional high-throughput screening. youtube.com

FBDD Stage Description Application of this compound
Fragment Library Design Creation of a diverse collection of low molecular weight compounds.Inclusion of the this compound core and its simple derivatives.
Fragment Screening Testing the library for binding to a biological target.Identification of the this compound scaffold as a binder.
Hit Validation Confirmation of binding and characterization of the interaction.Structural studies (e.g., X-ray crystallography) of the fragment bound to the target.
Fragment-to-Lead Evolution Optimization of the fragment's potency and drug-like properties.Growing the fragment by adding functional groups, or linking it to other fragments.

Rational Design of Highly Selective and Potent Agents

Once an initial hit or a lead compound based on the this compound scaffold is identified, rational design strategies can be employed to optimize its potency and selectivity. This involves a deep understanding of the structure-activity relationship (SAR), which can be elucidated by systematically modifying the scaffold and assessing the impact on biological activity.

Computational chemistry plays a pivotal role in modern rational drug design. Molecular docking studies can predict the binding mode of derivatives within the target's active site, guiding the design of new compounds with improved interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of the potency of yet-unsynthesized derivatives. This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates. For instance, similar rational design approaches have been successfully applied to other heterocyclic scaffolds like 1H-pyrrolo[3,2-c]pyridines to develop potent anticancer agents. nih.gov

Structural Modification Site Potential Impact on Activity Rationale
Substitution on the Benzene (B151609) Ring Modulation of lipophilicity, electronic properties, and steric interactions.Can improve cell permeability and target binding affinity.
Substitution at the N-2 Position Altering hydrogen bonding capacity and exploring new binding pockets.Can introduce vectors for further functionalization or improve solubility.
Modification of the Pyridinone Ring Altering the core structure to improve selectivity and metabolic stability.Can fine-tune the overall shape and electronic distribution of the molecule.
Introduction of Chiral Centers Potentially leading to stereospecific interactions with the target.Can result in enantiomers with significantly different potency and safety profiles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Benzofuro[3,2-c]pyridin-1(2H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : Two key approaches are:

  • Thermolysis of enyne-isocyanates : Li et al. (2004) reported synthesizing Benzofuro[3,2-c]pyridin-1(2H)-ones via thermolysis, generating biradical/zwitterion intermediates. This method requires precise temperature control and inert atmospheres to avoid side reactions .
  • Metalation/Negishi cross-coupling : A three-step protocol involving lithiation, ZnCl₂-mediated coupling, and nucleophilic aromatic substitution (SNAr) achieves moderate yields (e.g., 20–50%). Critical parameters include anhydrous THF, low temperatures (−25°C), and stoichiometric control of LDA and ZnCl₂ .
    • Yield Optimization : Lower yields (e.g., 5% for benzothieno derivatives) may arise from steric hindrance or competing pathways. Adjusting copper catalyst loadings or solvent polarity can improve efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (including 2D-JMOD) resolve fused-ring systems and substituent effects. For example, temperature-dependent NMR in CDCl₃ clarifies dynamic behavior in low-yield intermediates .
  • UV-Vis and Fluorescence : Steady-state and time-resolved fluorescence measurements in air-equilibrated solutions quantify photophysical properties (e.g., λmax, quantum yield). Solvent polarity significantly impacts absorption/emission profiles .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., IC₅₀ variability) for this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Use ADP-Glo™ kinase assays in 384-well plates with consistent ATP concentrations to minimize variability. Normalize IC₅₀ values against positive controls (e.g., staurosporine) .
  • Structural Validation : Confirm compound purity via HPLC (>99%) and correlate activity trends with substituent effects. For example, Yu et al. (2020) linked antileukemic activity to electron-withdrawing groups on the benzofuroquinoline scaffold .

Q. What computational strategies are effective for predicting the binding interactions of this compound derivatives with protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with Gaussian 16-optimized geometries. For kinase targets, prioritize residues in the ATP-binding pocket (e.g., hinge region) and validate poses with molecular dynamics simulations .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Phaseollidin derivatives (structurally similar) showed improved PK/PD profiles with branched alkyl chains .

Q. How can low-yield reactions in fused-ring syntheses be systematically optimized?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. For example, stalled reactions in benzothieno synthesis were resolved by increasing Cu(I) catalyst loading from 5 mol% to 10 mol% .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates. achieved 80% yield in THF for pyridinone derivatives via BH₃·THF reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.